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Compound of Interest

Compound Name: HO-PEG11-OH

Cat. No.: B1679187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
HO-PEG11-OH is a discrete polyethylene glycol (PEG) derivative containing 11 ethylene glycol

units with hydroxyl (-OH) groups at both termini. This hydrophilic linker is a valuable tool in the

development of targeted drug delivery systems, including antibody-drug conjugates (ADCs)

and nanoparticles. The process of attaching PEG chains, known as PEGylation, can

significantly enhance the therapeutic properties of drugs and delivery vehicles.[1] Key

advantages of using a PEG linker like HO-PEG11-OH include improved solubility and stability

of hydrophobic drugs, prolonged systemic circulation time by reducing renal clearance and

recognition by the immune system, and providing a flexible spacer for the attachment of

targeting ligands.[2][3] The defined length of the HO-PEG11-OH linker allows for precise

control over the physicochemical properties of the resulting conjugate.

These application notes provide an overview of the use of HO-PEG11-OH in targeted drug

delivery, including physicochemical properties, illustrative quantitative data, and detailed

experimental protocols for the formulation, characterization, and evaluation of drug delivery

systems.

Physicochemical Properties of HO-PEG11-OH
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Property Value

Molecular Formula C22H46O12

Molecular Weight 502.6 g/mol

Appearance White to off-white solid or viscous liquid

Solubility Soluble in water, ethanol, DMF, DMSO

Application: Antibody-Drug Conjugates (ADCs)
HO-PEG11-OH can be functionalized and incorporated as a hydrophilic linker in ADCs. It

connects a potent cytotoxic drug to a monoclonal antibody, enhancing the ADC's solubility,

stability, and pharmacokinetic profile.[4][5]

Illustrative Quantitative Data for an ADC with a PEG11
Linker
The following table presents representative data for a hypothetical ADC utilizing a PEG11

linker. This data is for illustrative purposes and will vary depending on the specific antibody,

drug, and conjugation chemistry.

Parameter Value

Drug-to-Antibody Ratio (DAR) 3.8

Monomeric Purity (%) >95

In Vitro Plasma Stability (7 days, % intact ADC) >90

In Vitro Cytotoxicity (IC50, nM) 5.2

Experimental Protocols
This protocol describes the first step in preparing the linker for conjugation to a thiol-containing

moiety on an antibody.

Materials:
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HO-PEG11-OH

Maleimide-acetic acid N-hydroxysuccinimide ester

Anhydrous Dichloromethane (DCM)

Triethylamine (TEA)

Silica gel for column chromatography

Procedure:

Dissolve HO-PEG11-OH in anhydrous DCM.

Add triethylamine to the solution.

Slowly add a solution of maleimide-acetic acid N-hydroxysuccinimide ester in anhydrous

DCM to the reaction mixture.

Stir the reaction at room temperature overnight under an inert atmosphere.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by silica gel column chromatography to obtain the maleimide-

PEG11-OH linker.

This protocol outlines the conjugation of a pre-formed linker-drug construct to a partially

reduced antibody.

Materials:

Monoclonal antibody (e.g., Trastuzumab)

Tris(2-carboxyethyl)phosphine (TCEP)

Maleimide-PEG11-Drug construct

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1679187?utm_src=pdf-body
https://www.benchchem.com/product/b1679187?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phosphate-buffered saline (PBS), pH 7.4

Size-exclusion chromatography (SEC) column

Procedure:

Partially reduce the antibody by incubating with a 2-3 fold molar excess of TCEP in PBS at

37°C for 1-2 hours.

Remove excess TCEP using a desalting column.

Immediately react the reduced antibody with a 5-10 fold molar excess of the Maleimide-

PEG11-Drug construct in PBS.

Allow the conjugation reaction to proceed at 4°C for 4-16 hours with gentle mixing.

Quench the reaction by adding an excess of N-acetylcysteine.

Purify the resulting ADC from unconjugated linker-drug and other impurities using a size-

exclusion chromatography column.

Characterize the purified ADC for DAR, purity, and aggregation.

Diagram 1: ADC Synthesis Workflow
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Caption: Workflow for the synthesis of an antibody-drug conjugate using a PEG11 linker.
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Application: Nanoparticle Drug Delivery Systems
HO-PEG11-OH can be used to create amphiphilic block copolymers (e.g., with PLGA or PCL)

that self-assemble into nanoparticles for encapsulating therapeutic agents. The PEG chains

form a hydrophilic corona that sterically stabilizes the nanoparticles and prolongs their

circulation time.

Illustrative Quantitative Data for PEG11-PLGA
Nanoparticles
The following table provides representative data for drug-loaded nanoparticles formulated with

a PEG11-PLGA copolymer. This data is for illustrative purposes and will vary based on the

specific polymer, drug, and formulation method.

Parameter Value

Particle Size (nm) 120 ± 15

Polydispersity Index (PDI) < 0.2

Zeta Potential (mV) -15 ± 5

Drug Loading Content (%) 5.8

Encapsulation Efficiency (%) 85

Experimental Protocols
Materials:

PEG11-PLGA block copolymer

Hydrophobic drug (e.g., Docetaxel)

Dichloromethane (DCM) or Ethyl Acetate

Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

Deionized water
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Procedure:

Dissolve the PEG11-PLGA copolymer and the drug in DCM to form the organic phase.

Add the organic phase to an aqueous solution of PVA.

Emulsify the mixture by sonication or homogenization to form an oil-in-water (o/w) emulsion.

Stir the emulsion at room temperature for several hours to allow for the evaporation of the

organic solvent.

Collect the nanoparticles by ultracentrifugation.

Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated

drug.

Resuspend the nanoparticles in a suitable buffer or lyophilize for storage.

The dialysis method is commonly used to evaluate the in vitro release of a drug from

nanoparticles.[3]

Materials:

Drug-loaded nanoparticle suspension

Dialysis membrane (e.g., MWCO 12-14 kDa)

Phosphate-buffered saline (PBS), pH 7.4, containing a surfactant (e.g., 0.5% Tween 80) to

maintain sink conditions

Shaking incubator or water bath

Procedure:

Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

Place the dialysis bag in a container with a defined volume of release medium at 37°C with

gentle agitation.
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At predetermined time points, withdraw a sample of the release medium and replace it with

an equal volume of fresh medium.

Quantify the amount of drug in the collected samples using a suitable analytical method

(e.g., HPLC).

Calculate the cumulative percentage of drug released over time.

Diagram 2: Nanoparticle Formulation Workflow
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Caption: Workflow for the preparation of drug-loaded PEG11-PLGA nanoparticles.

In Vitro and In Vivo Evaluation
Protocol 5: Cellular Uptake and Cytotoxicity Assay (MTT
Assay)
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This protocol is used to assess the ability of the drug delivery system to be internalized by

cancer cells and to exert a cytotoxic effect.

Materials:

Cancer cell line (e.g., MCF-7)

96-well plates

Cell culture medium

Free drug, drug-loaded nanoparticles, and empty nanoparticles

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and empty

nanoparticles. Include untreated cells as a control.

Incubate for 48-72 hours.

Add MTT solution to each well and incubate for 4 hours.

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control and determine the IC50

values.

Diagram 3: Targeted Drug Delivery Signaling Pathway
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Caption: General signaling pathway for targeted nanoparticle-mediated drug delivery.

Conclusion
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HO-PEG11-OH serves as a versatile and well-defined linker for the development of advanced

targeted drug delivery systems. Its discrete length and hydrophilic nature contribute to

favorable physicochemical and pharmacokinetic properties of both ADCs and nanoparticle

formulations. The protocols and illustrative data provided in these application notes offer a

foundation for researchers to design, synthesize, and evaluate novel targeted therapies.

Further optimization of formulation parameters and comprehensive in vivo studies are essential

for the successful clinical translation of these promising drug delivery platforms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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